Glutamylisoleucine

Description

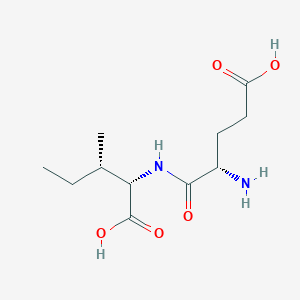

Structure

3D Structure

Properties

CAS No. |

5879-22-1 |

|---|---|

Molecular Formula |

C11H20N2O5 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C11H20N2O5/c1-3-6(2)9(11(17)18)13-10(16)7(12)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1 |

InChI Key |

SNFUTDLOCQQRQD-ZKWXMUAHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of γ-Glutamyl-isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrences of the dipeptide γ-L-glutamyl-L-isoleucine (γ-Glu-Ile). This document summarizes its presence in various food sources, details the analytical methodologies for its identification and quantification, and illustrates its primary known biological signaling pathway. γ-Glu-Ile is a member of the γ-glutamyl peptide family, a group of compounds increasingly recognized for their role in taste modulation—specifically the "kokumi" sensation—and potential physiological activities.

Natural Sources and Quantitative Data

γ-Glutamyl-isoleucine has been identified in a range of natural sources, particularly in fermented foods and certain plant families. The formation of γ-glutamyl peptides often occurs through the enzymatic action of γ-glutamyltranspeptidase (GGT), which is active during processes like fermentation and ripening.

While qualitatively detected in several foods, precise quantification of γ-Glu-Ile is not widely reported. However, studies on fermented soybean products have confirmed and quantified its presence. These compounds are significant as they contribute to the "kokumi" taste, which imparts a sense of richness, complexity, and mouthfulness to foods.[1]

Table 1: Natural Occurrences of γ-Glutamyl-isoleucine and Related Peptides

| Food Source Category | Specific Food Product | γ-Glutamyl-isoleucine (γ-Glu-Ile) Concentration | Concentration of Other γ-Glutamyl Peptides | Reference |

| Fermented Foods | Soy Sauce (Japanese) | Identified and Quantified* | Total γ-glutamyl dipeptides: 70 mg/kg. γ-Glu-Val-Gly: 1.5 to 6.1 mg/L. | [2][3][4][5] |

| Ganjang (Korean Soy Sauce) | Not detected (among the 11 GGPs analyzed) | Total γ-glutamyl peptides (11 types): 92 to 620 µg/mL. | [1] | |

| Doenjang (Korean Soybean Paste) | Potentially present (not analyzed) | Total γ-glutamyl peptides (11 types): 203 to 387 µg/g. | [1] | |

| Vegetables (Allium) | Garden Onion, Onion-family vegetables | Detected, but not quantified | Not specified | |

| Soft-necked Garlic | Detected, but not quantified | Not specified | ||

| Legumes | Pulses (General) | Detected, but not quantified | Not specified |

Note: While multiple sources confirm that γ-Glu-Ile has been quantified in soy sauce, the specific concentration values were not available in the accessed literature. The total concentration for the γ-glutamyl dipeptide class is provided for context.

Biological Signaling Pathway: Kokumi Taste Perception

γ-Glutamyl peptides, including γ-Glu-Ile, are known to elicit the "kokumi" taste sensation by activating the Calcium-Sensing Receptor (CaSR) on the tongue. This receptor, a Class C G-protein-coupled receptor (GPCR), is also involved in calcium homeostasis throughout the body. In the context of taste, its activation does not produce a taste itself but enhances the perception of sweet, salty, and umami tastes.

The binding of γ-Glu-Ile to the Venus flytrap module of the CaSR initiates a downstream signaling cascade, leading to an increase in intracellular calcium and the enhancement of primary taste signals.

Caption: Signaling pathway of kokumi taste perception via CaSR activation.

Experimental Protocols

The identification and quantification of γ-Glu-Ile in natural sources predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a synthesized protocol based on established methodologies for analyzing γ-glutamyl peptides in complex food matrices.

Sample Preparation and Extraction

This workflow outlines the general steps for extracting small peptides from a solid food matrix, such as fermented soybean paste or plant tissue.

Caption: General workflow for the extraction of γ-Glu-Ile from food samples.

Detailed Steps:

-

Homogenization: A representative sample (e.g., 1 gram) is homogenized with a solvent, typically an aqueous ethanol or acidic solution, to extract small molecules.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet solid debris like proteins and cell walls.

-

Supernatant Collection: The liquid supernatant, containing the peptides, is carefully collected.

-

Defatting (Optional): For high-fat matrices, a defatting step with a non-polar solvent like hexane may be performed to remove lipids that can interfere with analysis.

-

Drying and Reconstitution: The solvent is evaporated from the supernatant, often using a vacuum concentrator. The dried extract is then reconstituted in a precise volume of a solvent compatible with the LC-MS system (e.g., water with 0.1% formic acid).

-

Filtration: The reconstituted sample is passed through a microfilter (e.g., 0.22 µm) to remove any remaining particulate matter before injection into the UPLC-MS/MS system.

UPLC-MS/MS Quantification

Instrumentation: Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) with an electrospray ionization (ESI) source.

Table 2: Typical UPLC-MS/MS Parameters for γ-Glu-Ile Analysis

| Parameter | Recommended Setting | Purpose |

| UPLC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Amide or BEH C18 (1.7 µm particle size) | HILIC provides better retention for polar compounds like dipeptides. C18 can also be used. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for gradient elution. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for gradient elution. |

| Flow Rate | 0.2 - 0.4 mL/min | Standard flow rate for analytical UPLC columns. |

| Gradient | Optimized to separate γ-Glu-Ile from its isomer γ-Glu-Leu and other matrix components. Typically starts with high %B, decreasing over time. | To achieve chromatographic separation of analytes. |

| Injection Volume | 1 - 10 µL | Volume of the prepared sample extract injected into the system. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | γ-glutamyl peptides ionize efficiently in positive mode. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | For highly sensitive and selective quantification on triple quadrupole instruments. |

| MRM Transitions | Precursor Ion (Q1): 261.1 m/z. Product Ion (Q3): 132.1 m/z (Isoleucine immonium ion) or 130.1 m/z (Glutamic acid fragment). | Specific mass transitions used to uniquely identify and quantify γ-Glu-Ile. |

Method Validation: For accurate quantification, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using a certified γ-Glu-Ile standard.

Conclusion

γ-Glutamyl-isoleucine is a naturally occurring dipeptide found primarily in fermented foods, such as soy sauce, and has been detected in vegetables like onions and garlic. Its significance lies in its contribution to the kokumi taste sensation through the activation of the Calcium-Sensing Receptor. The analytical methods for its definitive identification and quantification are well-established, relying on the sensitivity and specificity of UPLC-MS/MS. For professionals in drug development, the interaction of this and similar peptides with the CaSR may present novel opportunities for taste modulation in pharmaceuticals or for exploring the physiological roles of CaSR activation beyond taste. Further research is warranted to quantify γ-Glu-Ile in a broader range of foods and to fully elucidate its potential health benefits.

References

- 1. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and quantitation of new glutamic acid derivatives in soy sauce by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination and quantification of the kokumi peptide, γ-glutamyl-valyl-glycine, in commercial soy sauces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of γ-Glutamylisoleucine in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

γ-Glutamylisoleucine is a dipeptide belonging to the family of γ-glutamyl amino acids. These molecules are characterized by a γ-glutamyl moiety linked to an amino acid, in this case, isoleucine. While the broader class of γ-glutamyl peptides has been implicated in various physiological and pathological processes, the specific roles of γ-glutamylisoleucine in cellular metabolism are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of γ-glutamylisoleucine, focusing on its biosynthesis, degradation, potential metabolic functions, and the experimental methodologies used for its study.

γ-Glutamyl peptides, including γ-glutamylisoleucine, are increasingly recognized for their potential as biomarkers for a range of conditions such as cancer, diabetes, and liver disease.[1][2] Their presence in biological fluids and tissues offers a window into the metabolic state of the cell, particularly in relation to glutathione metabolism and amino acid homeostasis.

Biosynthesis and Degradation

The cellular concentration of γ-glutamylisoleucine is determined by the balance between its synthesis and degradation. These processes are intricately linked to the broader γ-glutamyl cycle.

Biosynthesis

There are two primary pathways for the biosynthesis of γ-glutamylisoleucine:

-

γ-Glutamyltransferase (GGT) Activity: The predominant pathway for the formation of γ-glutamylisoleucine is through the action of γ-glutamyltransferase (GGT), a membrane-bound enzyme.[2] GGT catalyzes the transfer of the γ-glutamyl group from glutathione (GSH) or other γ-glutamyl compounds to an acceptor amino acid, in this case, isoleucine.[2] This reaction primarily occurs in the extracellular space.[3]

-

γ-Glutamylcysteine Synthetase (γ-GCS) Activity: γ-Glutamylisoleucine can also be synthesized intracellularly by γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione synthesis.[2][3] Under conditions of low cysteine availability, γ-GCS can utilize other amino acids, such as isoleucine, as substrates, leading to the formation of γ-glutamylisoleucine.[3]

Figure 1: Biosynthesis pathways of γ-Glutamylisoleucine.

Degradation

The catabolism of γ-glutamylisoleucine is primarily carried out by the intracellular enzyme γ-glutamyl cyclotransferase (GCT) . This enzyme catalyzes the conversion of γ-glutamyl amino acids into 5-oxoproline and the corresponding free amino acid, isoleucine. The resulting isoleucine can then enter the cellular amino acid pool for protein synthesis or other metabolic processes, while 5-oxoproline is further metabolized in the γ-glutamyl cycle.

Figure 2: Degradation pathway of γ-Glutamylisoleucine.

Potential Roles in Cellular Metabolism

While direct evidence for the specific roles of γ-glutamylisoleucine is still limited, research on the broader family of γ-glutamyl peptides suggests several potential functions.

Signaling through the Calcium-Sensing Receptor (CaSR)

A significant finding is that γ-glutamyl peptides act as allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor.[4] Activation of CaSR can lead to a variety of cellular responses, including:

-

Modulation of intracellular calcium levels: CaSR activation can trigger the release of intracellular calcium stores.

-

Regulation of cyclic AMP (cAMP) levels: CaSR signaling can influence the production of the second messenger cAMP.

-

Inflammatory responses: γ-glutamyl dipeptides have been shown to be involved in inflammatory activities through CaSR activation.[4]

-

Glucose metabolism: The activation of CaSR by these peptides may play a role in regulating glucose metabolism.[4]

The specific downstream effects of γ-glutamylisoleucine binding to CaSR remain to be fully elucidated but represent a critical area for future investigation.

Figure 3: Potential signaling pathway of γ-Glutamylisoleucine via CaSR.

Amino Acid Transport

The γ-glutamyl cycle has been hypothesized to play a role in the transport of amino acids across the cell membrane. The formation of γ-glutamyl amino acids, like γ-glutamylisoleucine, on the extracellular side, followed by their transport into the cell and subsequent degradation, could represent a mechanism for amino acid uptake. However, the significance of this pathway compared to other well-established amino acid transport systems is still under investigation.

Oxidative Stress

Given its origin from glutathione metabolism, γ-glutamylisoleucine may be linked to the cellular response to oxidative stress. Elevated levels of γ-glutamyl peptides could reflect an increased turnover of glutathione, a key antioxidant.[4] However, whether γ-glutamylisoleucine itself possesses direct antioxidant properties or primarily serves as a biomarker of oxidative stress requires further study.

Quantitative Data

Quantitative analysis of γ-glutamylisoleucine in biological samples is crucial for understanding its physiological and pathological relevance. A study by L'Homме et al. (2021) provides quantitative data for γ-glutamylisoleucine in HeLa cells.

| Analyte | Concentration in HeLa cells (pmol/mg protein) |

| γ-Glutamylisoleucine | 1.92 ± 0.06 |

| γ-Glutamylthreonine | 10.8 ± 0.4 |

| γ-Glutamylvaline | 1.96 ± 0.04 |

Table 1: Concentrations of γ-glutamyl peptides in HeLa cells. Data from L'Homме et al. (2021).[1]

Experimental Protocols

Quantitative Analysis of γ-Glutamylisoleucine using UHPLC-MS/MS

This protocol is adapted from L'Homме et al. (2021).[1]

Objective: To quantify the concentration of γ-glutamylisoleucine in cultured cells.

Materials:

-

HeLa cells

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Benzoyl chloride

-

Internal standard (e.g., ¹³C₆-benzoyl chloride for chemical isotope labeling)

-

UHPLC-MS/MS system with a BEH C18 column

Procedure:

-

Sample Preparation:

-

Harvest and freeze the cell pellet.

-

Add water to the frozen cell pellet.

-

Sonicate the sample to lyse the cells.

-

Perform derivatization with benzoyl chloride.

-

Centrifuge to remove precipitates.

-

Add the internal standard solution.

-

-

UHPLC-MS/MS Analysis:

-

Column: BEH C18

-

Mobile Phase A: 99:1 water:formic acid

-

Mobile Phase B: Acetonitrile

-

Establish a suitable gradient for the separation of the analyte.

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the peak area of γ-glutamylisoleucine relative to the internal standard.

-

Determine the concentration based on a standard curve.

-

Figure 4: Experimental workflow for γ-Glutamylisoleucine quantification.

Conclusion and Future Directions

γ-Glutamylisoleucine is a metabolite with emerging significance in cellular metabolism. Its biosynthesis and degradation are closely tied to the γ-glutamyl cycle, and it holds promise as a biomarker for various diseases. The discovery of γ-glutamyl peptides as signaling molecules that modulate the calcium-sensing receptor opens up new avenues for understanding their physiological roles.

However, research specifically focused on γ-glutamylisoleucine is still in its early stages. Future studies should aim to:

-

Elucidate the specific downstream signaling events triggered by γ-glutamylisoleucine-mediated CaSR activation.

-

Investigate the direct role of γ-glutamylisoleucine in cellular processes such as oxidative stress, cell proliferation, and apoptosis.

-

Determine the precise contribution of the γ-glutamyl cycle, involving γ-glutamylisoleucine, to overall amino acid transport.

-

Develop and validate analytical methods for the quantification of γ-glutamylisoleucine in a wider range of biological matrices.

A deeper understanding of the metabolic functions of γ-glutamylisoleucine will be crucial for harnessing its potential as a diagnostic marker and a therapeutic target in various diseases.

References

- 1. L-gamma-glutamyl-L-isoleucine | C11H20N2O5 | CID 22885096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]

Glutamylisoleucine biosynthesis pathway

An in-depth exploration of Glutamylisoleucine biosynthesis reveals that this dipeptide is not the product of a dedicated multi-step pathway, but rather is synthesized by enzymes with broader specificity, primarily through the action of γ-glutamyltranspeptidase (GGT). This guide provides a comprehensive overview of the enzymatic synthesis of this compound, its potential significance, and the methodologies used for its study, tailored for researchers, scientists, and drug development professionals.

γ-Glutamyl dipeptides are molecules where the γ-carboxyl group of a glutamate residue is linked to the amino group of another amino acid. These compounds are involved in a variety of biological processes, including the transport of amino acids across cell membranes and the regulation of cellular redox status. The synthesis of these dipeptides is primarily catalyzed by γ-glutamyltranspeptidase (GGT), an enzyme found in a wide range of organisms from bacteria to mammals.

Enzymatic Synthesis of this compound

The formation of γ-glutamylisoleucine is a transpeptidation reaction catalyzed by GGT. In this reaction, the γ-glutamyl moiety is transferred from a donor molecule, most commonly glutathione (GSH), to an acceptor amino acid, in this case, isoleucine.

The overall reaction is as follows:

Glutathione (γ-Glu-Cys-Gly) + L-Isoleucine → γ-Glu-L-Isoleucine + Cys-Gly

This reaction is part of the "γ-glutamyl cycle," a six-enzyme pathway that plays a crucial role in both glutathione metabolism and amino acid transport.

Key Enzyme: γ-Glutamyltranspeptidase (GGT)

GGT (EC 2.3.2.2) is a cell-surface enzyme that is particularly abundant in tissues with high rates of transport and secretion, such as the kidney, intestine, and pancreas. It is a heterodimeric protein composed of a heavy and a light chain. The active site is located on the light chain and contains a critical threonine residue essential for catalysis.

The catalytic mechanism involves a two-step "ping-pong" process:

-

Acylation: The γ-glutamyl group of a donor substrate (e.g., glutathione) is transferred to the hydroxyl group of the active site threonine, forming a covalent γ-glutamyl-enzyme intermediate and releasing the remainder of the donor molecule.

-

Deacylation: The γ-glutamyl moiety is then transferred from the enzyme to an acceptor molecule, which can be an amino acid (like isoleucine), a peptide, or water (hydrolysis).

Quantitative Data

The substrate specificity of GGT is broad, and the efficiency of the transpeptidation reaction depends on the nature of the acceptor amino acid. While specific kinetic data for isoleucine as an acceptor for GGT from all sources is not extensively documented, the general principles of GGT kinetics apply. The following table summarizes representative kinetic constants for GGT from different sources with various substrates. It is important to note that the affinity for isoleucine can vary depending on the organism and the specific GGT isoform.

| Enzyme Source | Substrate (Acceptor) | Km (mM) | kcat (s⁻¹) | Reference |

| Escherichia coli GGT | Glycylglycine | 1.2 | 1400 | |

| Human GGT | Glycylglycine | 6.1 | 2400 | |

| Rat Kidney GGT | L-Alanine | 0.95 | - | |

| Rat Kidney GGT | L-Cystine | 0.064 | - |

Note: Specific kinetic data for isoleucine as a substrate for GGT is often embedded within broader substrate specificity studies. Researchers are encouraged to consult primary literature for specific applications.

Experimental Protocols

γ-Glutamyltranspeptidase (GGT) Activity Assay

This protocol describes a common method for measuring GGT activity using a chromogenic substrate.

Principle:

GGT activity is determined by monitoring the release of p-nitroaniline from the synthetic substrate γ-glutamyl-p-nitroanilide (GGPNA). The rate of p-nitroaniline formation, measured spectrophotometrically at 405 nm, is proportional to the GGT activity. The assay also includes an acceptor amino acid, such as glycylglycine or, in this specific case, isoleucine, to promote the transpeptidation reaction.

Materials:

-

GGT enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrate solution: 2.5 mM γ-glutamyl-p-nitroanilide (GGPNA) in Assay Buffer

-

Acceptor solution: 50 mM Glycylglycine or L-Isoleucine in Assay Buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

100 µL of Assay Buffer

-

20 µL of Acceptor solution

-

20 µL of enzyme sample

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the GGPNA substrate solution to each well.

-

Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at 37°C. Take readings every minute for 10-15 minutes.

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve.

-

The GGT activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 9.9 mM⁻¹cm⁻¹ at 405 nm).

Activity (U/mL) = (ΔA405/min) / (9.9 * path length in cm) * (Total reaction volume / Enzyme volume) * dilution factor

Detection and Quantification of γ-Glutamylisoleucine by LC-MS/MS

This protocol outlines a general workflow for the identification and quantification of γ-glutamylisoleucine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle:

LC-MS/MS provides high sensitivity and specificity for the analysis of small molecules in complex mixtures. The biological sample is first processed to extract metabolites. The extract is then separated by liquid chromatography, and the eluting compounds are ionized and analyzed by a tandem mass spectrometer. The specific mass-to-charge ratio (m/z) of the parent ion of γ-glutamylisoleucine and its characteristic fragment ions are used for identification and quantification.

Materials:

-

Biological sample (e.g., cell culture, tissue, biofluid)

-

Extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., a stable isotope-labeled version of γ-glutamylisoleucine)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatograph)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Homogenize the biological sample in cold extraction solvent.

-

Add the internal standard.

-

Centrifuge to pellet proteins and cellular debris.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

-

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Separate the metabolites using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Perform mass spectrometry in positive ion mode.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for γ-glutamylisoleucine and the internal standard using Multiple Reaction Monitoring (MRM).

-

The theoretical m/z for the protonated parent ion [M+H]⁺ of γ-glutamylisoleucine (C₁₁H₂₀N₂O₅) is approximately 261.14.

-

Fragment ions would be predicted based on the structure (e.g., loss of the isoleucine moiety).

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of γ-glutamylisoleucine and the internal standard.

-

Generate a standard curve using known concentrations of a γ-glutamylisoleucine standard.

-

Quantify the amount of γ-glutamylisoleucine in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Signaling Pathways and Logical Relationships

The synthesis of γ-glutamylisoleucine is intrinsically linked to the γ-glutamyl cycle and glutathione metabolism. The availability of glutathione as the γ-glutamyl donor is a key regulatory point.

The Role of γ-Glutamylisoleucine in the Gamma-Glutamyl Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-glutamyl cycle is a pivotal metabolic pathway involved in the synthesis and degradation of glutathione (GSH), a primary cellular antioxidant. This cycle also plays a crucial role in the transport of amino acids across cell membranes through the formation of γ-glutamyl amino acids, such as γ-glutamylisoleucine. This technical guide provides an in-depth exploration of the γ-glutamyl cycle with a specific focus on the formation, function, and analysis of γ-glutamylisoleucine. It details the enzymatic reactions, kinetic parameters of the involved enzymes, regulatory mechanisms, and experimental protocols for the quantification of key metabolites and enzyme activities. This document is intended to serve as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development investigating the multifaceted roles of the γ-glutamyl cycle in health and disease.

Introduction to the Gamma-Glutamyl Cycle

The γ-glutamyl cycle, first described by Meister, is a series of six enzymatic reactions that accounts for the synthesis and degradation of glutathione[1]. This cycle is proposed to facilitate the transport of amino acids into cells.[2][3] A key step in this process is the transfer of the γ-glutamyl moiety from glutathione to an acceptor amino acid, forming a γ-glutamyl dipeptide, which is then transported into the cell.[4] γ-Glutamylisoleucine is one such dipeptide, formed from the transfer of a γ-glutamyl group to isoleucine. The subsequent intracellular cleavage of the γ-glutamyl dipeptide releases the amino acid and 5-oxoproline, which is then converted back to glutamate, thus completing the cycle.[4]

The Core Pathway: Enzymes and Reactions

The γ-glutamyl cycle involves both membrane-bound and cytosolic enzymes. The initial breakdown of extracellular glutathione and the formation of γ-glutamyl amino acids occur on the cell surface, while the subsequent steps of the cycle take place within the cytoplasm.[5]

The six key enzymes of the γ-glutamyl cycle are:

-

γ-Glutamyl Transpeptidase (GGT) : A membrane-bound enzyme that initiates the cycle by transferring the γ-glutamyl group from glutathione to an acceptor amino acid, such as isoleucine, to form γ-glutamylisoleucine.[6][7]

-

γ-Glutamyl Cyclotransferase (GGCT) : A cytosolic enzyme that cleaves γ-glutamyl amino acids to release the amino acid and form 5-oxoproline.[8]

-

5-Oxoprolinase (OPLAH) : A cytosolic enzyme that catalyzes the ATP-dependent conversion of 5-oxoproline to glutamate.[6][9]

-

Glutamate-Cysteine Ligase (GCL) : The rate-limiting enzyme in glutathione synthesis, which catalyzes the ATP-dependent formation of γ-glutamylcysteine from glutamate and cysteine.[10][11]

-

Glutathione Synthetase (GS) : A cytosolic enzyme that catalyzes the final step in glutathione synthesis, the ATP-dependent addition of glycine to γ-glutamylcysteine.

-

Dipeptidase : A membrane-bound enzyme that hydrolyzes the cysteinyl-glycine dipeptide, a product of the GGT reaction, into cysteine and glycine.[12]

Signaling Pathway of the Gamma-Glutamyl Cycle

Caption: The Gamma-Glutamyl Cycle Pathway.

Quantitative Data

The efficiency and regulation of the γ-glutamyl cycle are determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for these enzymes.

Table 1: Kinetic Parameters of γ-Glutamyl Cycle Enzymes

| Enzyme | Substrate(s) | Organism/Tissue | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Inhibitor | Reference(s) |

| γ-Glutamyl Transpeptidase (GGT) | L-γ-Glutamyl-p-nitroanilide | Human | 0.6-1.2 | - | - | - | [13] |

| Glycylglycine (acceptor) | Human | 1.1-20 | - | - | - | [13] | |

| Glutathione (GSH) | Human | 0.011 | - | - | - | [13] | |

| Oxidized Glutathione (GSSG) | Human (GGT1) | 0.009 | - | - | - | [13] | |

| Oxidized Glutathione (GSSG) | Human (GGT5) | 0.043 | - | - | - | [13] | |

| γ-Glutamyl Cyclotransferase (GGCT) | γ-L-Glutamyl-L-α-aminobutyrate | Pig Liver | 1.8 | - | - | - | [2] |

| γ-L-Glutamyl-L-alanine | Pig Liver | 5.0 | - | - | - | [2] | |

| 5-Oxoprolinase (OPLAH) | 5-Oxo-L-proline | Rat Kidney | 0.03 | - | - | - | [4] |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | Rat Liver | 4 | - | 1.5 | Glutathione | [14] |

| L-Cysteine | Rat Liver | - | - | - | - | [14] | |

| L-Glutamate | Mouse (recombinant GCLC) | 1.8 | - | 2.3 | Glutathione | [11] | |

| L-Glutamate | Mouse (recombinant GCL holoenzyme) | 0.14 | - | 2.3 | Glutathione | [11] | |

| Glutathione Synthetase (GS) | ATP | Rat (recombinant) | 0.037 | 11 | - | - | [1] |

| Glycine | Rat (recombinant) | 0.913 | 11 | - | - | [1] |

Table 2: Tissue Distribution of γ-Glutamyl Cycle Enzyme Activities

| Enzyme | Tissue | Organism | Activity (nmol/min/mg protein) | Reference(s) |

| γ-Glutamyl Transpeptidase (GGT) | Kidney | Hamster | ~1200 | [15] |

| Brain | Hamster | ~60 | [15] | |

| Skeletal Muscle | Hamster | ~40 | [15] | |

| Liver | Hamster | ~20 | [15] | |

| Heart | Hamster | ~10 | [15] | |

| 5-Oxoprolinase (OPLAH) | Kidney | Rat | ~15 | [16] |

| Liver | Rat | ~5 | [16] | |

| Lung | Rat | ~2 | [16] | |

| Kidney | Human | ~2 | [16] | |

| Liver | Human | ~1 | [16] | |

| Lung | Human | ~0.5 | [16] | |

| Glutamate-Cysteine Ligase (GCL) | Liver | Human (fetal) | ~2.5 | [17] |

| Liver | Human (adult) | ~2.5 | [17] | |

| Lung | Human (adult) | ~1.5 | [17] | |

| Kidney | Human (adult) | ~1.0 | [17] |

Table 3: Concentrations of γ-Glutamylisoleucine

| Analyte | Sample Type | Concentration (pmol/mg protein) | Reference(s) |

| γ-Glutamylisoleucine | HeLa Cells | 1.92 ± 0.06 | [18] |

Experimental Protocols

Colorimetric Assay for γ-Glutamyl Transpeptidase (GGT) Activity

This protocol is adapted from commercially available kits and provides a method for the colorimetric determination of GGT activity.[19][20][21][22][23]

Principle: GGT catalyzes the transfer of the γ-glutamyl group from the substrate L-γ-glutamyl-p-nitroanilide to an acceptor, releasing the chromophore p-nitroanilide (pNA), which can be measured spectrophotometrically at 418 nm.

Materials:

-

GGT Assay Buffer (e.g., Tris-HCl buffer with glycylglycine)

-

GGT Substrate: L-γ-Glutamyl-p-nitroanilide

-

pNA Standard Solution (for standard curve)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 418 nm

-

Sample (e.g., serum, tissue homogenate)

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of pNA standards in GGT Assay Buffer in a 96-well plate.

-

A typical range would be 0 to 40 nmol/well.

-

Bring the final volume of each standard to 100 µL with GGT Assay Buffer.

-

-

Sample Preparation:

-

For tissue samples, homogenize in ice-cold GGT Assay Buffer and centrifuge to remove insoluble material.

-

Serum samples can often be used directly.

-

Add 10 µL of the sample to the wells. It is recommended to test several dilutions to ensure the readings are within the linear range of the standard curve.

-

Bring the final volume to 10 µL with GGT Assay Buffer if necessary.

-

-

Assay Reaction:

-

Add 90 µL of the GGT Substrate Solution to each sample well.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 418 nm at an initial time point (T_initial) and then at regular intervals (e.g., every 5 minutes) for a period of time (e.g., 30-120 minutes).

-

-

Calculation:

-

Calculate the change in absorbance per unit time (ΔA/min).

-

Determine the amount of pNA produced using the standard curve.

-

GGT activity is typically expressed as units per liter (U/L) or nmol/min/mg protein. One unit of GGT is the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[19]

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_standards [label="Prepare pNA Standards", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_samples [label="Prepare Samples\n(Tissue homogenate or serum)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_to_plate [label="Add Standards and Samples\nto 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; add_substrate [label="Add GGT Substrate Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_absorbance [label="Measure Absorbance at 418 nm\n(Kinetic Reading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="Calculate GGT Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_standards; start -> prep_samples; prep_standards -> add_to_plate; prep_samples -> add_to_plate; add_to_plate -> add_substrate; add_substrate -> incubate; incubate -> read_absorbance; read_absorbance -> calculate; calculate -> end; }

Caption: Logical flow of HPLC analysis for γ-glutamyl dipeptides.

UHPLC-MS/MS Method for the Quantification of γ-Glutamylisoleucine

This protocol is based on a validated method for the quantification of γ-glutamylisoleucine in HeLa cells. [18] Principle: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity and specificity for the quantification of metabolites in complex biological matrices.

Materials:

-

UHPLC-MS/MS system

-

Reversed-phase C18 UHPLC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Derivatization reagent: Benzoyl chloride (BzCl)

-

Internal standard (e.g., stable isotope-labeled γ-glutamylisoleucine)

-

Sample (e.g., cell pellet)

Procedure:

-

Sample Preparation:

-

To a frozen cell pellet, add water and sonicate to lyse the cells.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Derivatization:

-

To a portion of the supernatant, add sodium carbonate solution followed by BzCl in acetonitrile.

-

Vortex and incubate at room temperature to allow the derivatization reaction to complete.

-

-

Internal Standard Addition and Final Preparation:

-

Add the internal standard solution to the derivatized sample.

-

Centrifuge the sample prior to analysis.

-

-

UHPLC-MS/MS Analysis:

-

Inject the sample onto the UHPLC column.

-

Separate the analytes using a gradient of Mobile Phase B.

-

Perform MS/MS analysis in the positive ionization multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

Quantify the amount of γ-glutamylisoleucine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

-

Regulation of the Gamma-Glutamyl Cycle

The activity of the γ-glutamyl cycle is tightly regulated to maintain cellular glutathione homeostasis and respond to metabolic demands. Key regulatory mechanisms include:

-

Feedback Inhibition: Glutamate-cysteine ligase (GCL), the rate-limiting enzyme of glutathione synthesis, is subject to feedback inhibition by glutathione itself. [14]This prevents the excessive synthesis of glutathione when cellular levels are sufficient.

-

Substrate Availability: The rate of glutathione synthesis is also dependent on the availability of its precursor amino acids, particularly cysteine, which is often the limiting substrate. [14]* Enzyme Expression: The expression of the enzymes of the γ-glutamyl cycle, particularly GCL and GGT, can be regulated at the transcriptional level in response to various stimuli, including oxidative stress. [11][14] Logical Diagram of GCL Regulation

Caption: Feedback inhibition of Glutamate-Cysteine Ligase by Glutathione.

Conclusion

The γ-glutamyl cycle and the formation of γ-glutamylisoleucine are integral to cellular amino acid transport and glutathione metabolism. Understanding the intricacies of this pathway, including the kinetic properties and regulation of its enzymes, is crucial for elucidating its role in various physiological and pathological processes. The experimental protocols provided in this guide offer a practical framework for researchers to investigate the components of the γ-glutamyl cycle. Further research into the specific functions and regulation of individual γ-glutamyl dipeptides like γ-glutamylisoleucine will undoubtedly provide valuable insights for the development of novel therapeutic strategies targeting diseases associated with oxidative stress and metabolic dysregulation.

References

- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. Specificity of gamma-glutamyl cyclotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Analysis of Amino Acids Using Precolumn Derivatization, HPLC, and Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]

- 4. Accumulation of 5-Oxoproline in Mouse Tissues After Inhibition of 5-Oxoprolinase and Administration of Amino Acids: Evidence for Function of the γ-Glutamyl Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axionlabs.com [axionlabs.com]

- 6. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Localization of gamma-glutamyl transferase activity and protein in Zea mays organs and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 11. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. localization-of-gamma-glutamyl-transferase-activity-and-protein-in-zea-mays-organs-and-tissues - Ask this paper | Bohrium [bohrium.com]

- 13. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tissue-specific expression of multiple gamma-glutamyl transpeptidase mRNAs in rat epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of gamma-glutamyl transpeptidase activity in tissues of normal and dystrophic hamsters and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. content.abcam.com [content.abcam.com]

- 21. resources.bio-techne.com [resources.bio-techne.com]

- 22. assaygenie.com [assaygenie.com]

- 23. γ-Glutamyltransferase (GGT) Activity Colorimetric Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Physiological Effects of Gamma-Glutamyl Dipeptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-glutamyl dipeptides (γ-GPs) are a class of peptides characterized by an isopeptide bond between the γ-carboxyl group of a glutamic acid residue and the amino group of an amino acid.[1] This unique γ-linkage confers significant resistance to gastrointestinal digestion and peptidases, resulting in higher stability and a longer half-life in vivo compared to standard α-peptides.[2] These molecules play crucial roles in a wide array of physiological processes, ranging from being central intermediates in antioxidant defense to modulating taste perception and cellular signaling.

Key examples of physiologically significant γ-GPs include γ-L-glutamyl-L-cysteine, the direct precursor to the master antioxidant glutathione (GSH), and various "kokumi" peptides like γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly), which enhance the mouthfulness, continuity, and richness of foods.[3][4] Their diverse functions are primarily mediated through two major pathways: the intracellular glutathione synthesis pathway and the extracellular modulation of the calcium-sensing receptor (CaSR).[2][5] This guide provides an in-depth exploration of the synthesis, metabolism, and multifaceted physiological effects of these dipeptides, supported by quantitative data, experimental protocols, and pathway visualizations.

Biosynthesis and Metabolism

Gamma-glutamyl peptides are produced and metabolized through two primary, distinct pathways: intracellular de novo synthesis and extracellular enzymatic modification by γ-glutamyltransferase (GGT).

Intracellular Synthesis: The Glutathione Pathway

The primary route for the de novo synthesis of γ-glutamyl dipeptides occurs within the cell as the rate-limiting step of glutathione (GSH) synthesis. This process is catalyzed by two ATP-dependent enzymes.

-

Glutamate-Cysteine Ligase (GCL): GCL, also known as γ-glutamylcysteine synthetase (γ-GCS), catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the first and rate-limiting step in GSH synthesis.[5][6]

-

Glutathione Synthetase (GS): This enzyme adds a glycine residue to γ-glutamylcysteine to form the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[5]

A cysteine shortage can lead to the production of other γ-glutamyl dipeptides due to the enzymatic properties of GCL.[3][7]

Extracellular Metabolism: γ-Glutamyltransferase (GGT)

γ-Glutamyltransferase (GGT) is a cell-surface enzyme that plays a central role in the catabolism of extracellular glutathione and other γ-glutamyl compounds.[3][8] It has two primary functions:

-

Hydrolysis: GGT can cleave the γ-glutamyl moiety from GSH, releasing a Cys-Gly dipeptide and free glutamate.[8]

-

Transpeptidation: Alternatively, GGT can transfer the γ-glutamyl moiety to an acceptor, which can be an amino acid or another peptide, to form a new γ-glutamyl peptide.[3][7] This reaction is crucial for generating a variety of γ-GPs found in fermented foods and other biological systems.[4][9]

Key Physiological Effects

The unique structural and metabolic characteristics of γ-GPs give rise to several significant physiological effects.

Antioxidant and Redox Homeostasis

The most well-established role of a γ-glutamyl dipeptide is that of γ-glutamylcysteine as the indispensable precursor to glutathione.[4] GSH is the most abundant non-protein thiol in cells and is considered the "master antioxidant," involved in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining the cellular redox state.[5][10] The γ-glutamyl cycle, involving GGT-mediated breakdown of extracellular GSH and subsequent intracellular resynthesis, is a key mechanism for maintaining cysteine homeostasis, which is often the limiting amino acid for GSH production.[11] While GGT is crucial for this antioxidant cycle, under conditions of high iron, its activity can paradoxically promote oxidative stress by generating cysteinyl-glycine, which can participate in Fenton reactions.[12]

Taste Perception: The Kokumi Sensation

A significant area of research for γ-GPs is their role in taste perception, specifically the "kokumi" sensation.[9] Kokumi is not a primary taste but rather a quality that enhances other tastes (umami, sweet, salty), providing a sense of richness, mouthfulness, and continuity.[13][14]

This effect is mediated by the allosteric activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor found on taste bud cells.[2][15] When γ-GPs like glutathione or γ-Glu-Val-Gly bind to the CaSR, they potentiate the receptor's response to calcium, triggering downstream signaling cascades that lead to the perception of kokumi.[2][14] This mechanism allows these nearly tasteless peptides to significantly modify and enhance the overall flavor profile of food.[16]

Anti-inflammatory and Other Cellular Effects

The activation of CaSR by γ-GPs is not limited to taste cells and has broader physiological implications. CaSR is expressed in various tissues, including the gastrointestinal tract and the cardiovascular system. Through CaSR activation, γ-GPs can suppress inflammatory responses and modulate intracellular signaling.[15] Some studies have also pointed to the potential of γ-GPs to lower blood sugar and inhibit dipeptidyl peptidase-IV (DPP-IV), suggesting a role in metabolic regulation.[4] Furthermore, elevated levels of certain γ-GPs are being investigated as potential biomarkers for various conditions, including liver disease and cancer, often in conjunction with GGT activity.[12][17]

Quantitative Data on γ-Glutamyl Dipeptide Effects

The physiological impact of γ-GPs can be quantified through sensory analysis and biochemical assays.

Table 1: Kokumi Taste Thresholds of Various γ-Glutamyl Peptides

| γ-Glutamyl Peptide | Sensory Threshold (mmol/L) | Context | Reference |

|---|---|---|---|

| γ-Glu-Cys-β-Ala | 3.3 - 9.4 | In aqueous solution (unspecific sensation) | [16] |

| γ-Glu-Cys-β-Ala | ~0.1 - 0.3 | In savory matrix (enhances mouthfulness) | [16] |

| γ-Glu-Leu | 3.3 - 9.4 | In aqueous solution (unspecific sensation) | [16] |

| γ-Glu-Val | 3.3 - 9.4 | In aqueous solution (unspecific sensation) | [16] |

| γ-Glu-Val-Gly | ~0.02 | Kokumi taste enhancement | [4] |

| Glutathione (γ-Glu-Cys-Gly) | ~0.25 | Kokumi taste enhancement |[4] |

Note: Threshold values can vary significantly based on the matrix (e.g., water vs. chicken broth) in which they are tested. The presence of other taste compounds like MSG and NaCl dramatically lowers the detection threshold for the kokumi effect.[16]

Experimental Protocols

Accurate quantification and functional assessment of γ-GPs require specialized analytical techniques.

Quantification of γ-Glutamyl Peptides via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of γ-GPs in complex biological matrices.[17][18][19]

General Protocol:

-

Sample Preparation: Cell pellets or tissues are homogenized. Proteins are precipitated using a solvent like methanol or acetonitrile. For thiol-containing peptides, a derivatizing agent like N-ethylmaleimide (NEM) may be added to prevent oxidation.[17] The sample is then centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Separation: The extract is injected into an ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase column (e.g., BEH C18) is typically used to separate the peptides based on hydrophobicity. A gradient elution with a mobile phase of water/formic acid and acetonitrile is common.[17]

-

Mass Spectrometry Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target γ-GP and an internal standard are monitored for highly selective quantification.

-

Data Analysis: A standard curve is generated using authentic reference compounds. The concentration of each γ-GP in the sample is determined by comparing its peak area ratio to the internal standard against the standard curve.[18]

Glutamate-Cysteine Ligase (GCL) Activity Assay

GCL activity is a measure of the rate of γ-glutamylcysteine synthesis.

Principle: This assay measures the rate of product (γ-GC) formation or substrate consumption. One common method is a coupled enzyme assay where the ADP produced is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[6] Another approach involves directly measuring the product, γ-glutamylcysteine, by HPLC.[20][21] An alternative colorimetric method measures the inorganic phosphorus produced from ATP dephosphorylation during the reaction.[22][23]

Colorimetric Protocol Outline: [22][23]

-

Reaction Mixture Preparation: A reaction buffer is prepared containing L-glutamate, L-cysteine, ATP, and Mg²⁺.

-

Initiation: The reaction is initiated by adding the sample containing GCL (e.g., tissue homogenate).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Termination: The reaction is stopped.

-

Quantification: The amount of inorganic phosphate produced is measured colorimetrically using a reagent (e.g., malachite green) that forms a colored complex with phosphate.

-

Calculation: GCL activity is calculated based on the rate of phosphate production, normalized to the protein concentration of the sample.

Measurement of Glutathione (GSH) Levels

The DTNB-GSSG reductase recycling assay (Tietze assay) is a widely used method to measure total glutathione (GSH + GSSG).[24][25]

Principle: This is an enzymatic recycling assay. GSH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and GSSG. Glutathione reductase (GR) then recycles the GSSG back to GSH using NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.[24][26]

-

Sample Preparation: Tissues are homogenized in an assay buffer and deproteinized, often with an acid, to prevent GSH oxidation. Plasma samples are similarly treated.

-

Standard Curve: A standard curve is prepared using known concentrations of GSH.

-

Reaction: The deproteinized sample (or standard) is added to a microplate well.

-

Reagent Addition: A reaction mixture containing DTNB and glutathione reductase is added.

-

Initiation: The reaction is started by adding NADPH.

-

Measurement: The absorbance at 412 nm is measured kinetically over several minutes.

-

Calculation: The rate of absorbance change for each sample is compared to the standard curve to determine the total glutathione concentration. To measure GSSG specifically, GSH is first derivatized and removed with a reagent like 2-vinylpyridine before the assay is run.

Conclusion

Gamma-glutamyl dipeptides are physiologically versatile molecules with profound impacts on cellular health and sensory science. Their unique γ-glutamyl linkage provides metabolic stability, allowing them to function as reliable precursors for antioxidant synthesis and as potent signaling molecules in the extracellular environment. The dual role of γ-glutamylcysteine in redox homeostasis and GGT in both generating and degrading γ-GPs highlights a sophisticated system of metabolic control. Furthermore, the discovery of their ability to allosterically modulate the Calcium-Sensing Receptor has opened new avenues for enhancing food palatability and exploring novel therapeutic strategies targeting inflammation and metabolic diseases. For drug development professionals, understanding the synthesis pathways and physiological actions of γ-GPs provides opportunities to design novel antioxidants or modulators of CaSR-mediated signaling. For researchers, the complex interplay between the gamma-glutamyl cycle, cellular redox state, and taste perception remains a fertile ground for future investigation.

References

- 1. Gamma-Glutamyl Dipeptides and Amines | Sabinsa Canada Inc. | Health Nutrition Industry [sabinsa.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rass-biosolution.com [rass-biosolution.com]

- 11. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]

- 12. Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of kokumi taste-active γ-glutamyl peptides on amiloride-sensitive epithelial Na+ channels in rat fungiform taste cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fluorescence-based microtiter plate assay for glutamate-cysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mybiosource.com [mybiosource.com]

- 23. sunlongbiotech.com [sunlongbiotech.com]

- 24. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Glutamylisoleucine: A Potential Biomarker in Oncological and Inflammatory Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The dipeptide γ-glutamylisoleucine is emerging as a molecule of interest in the landscape of disease biomarkers. As a product of the γ-glutamyl cycle, its circulating levels can reflect alterations in cellular metabolism, particularly in the context of oxidative stress and amino acid turnover. This technical guide provides a comprehensive overview of the current state of knowledge regarding γ-glutamylisoleucine as a potential biomarker, with a focus on its implications in prostate cancer, colorectal cancer, and psoriasis. Detailed experimental methodologies, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

The search for sensitive and specific biomarkers is a cornerstone of modern medicine, enabling early disease detection, prognostic assessment, and the development of targeted therapies. Small molecule metabolites, such as dipeptides, are gaining increasing attention due to their dynamic nature and close reflection of cellular pathophysiology. γ-glutamylisoleucine, a dipeptide composed of glutamic acid and isoleucine, is formed through the action of γ-glutamyltransferase (GGT), an enzyme that plays a critical role in glutathione metabolism. Alterations in GGT activity and the broader γ-glutamyl cycle have been implicated in a variety of diseases, suggesting that downstream products like γ-glutamylisoleucine may serve as valuable biomarkers. This document synthesizes the current evidence for γ-glutamylisoleucine as a biomarker, providing a technical resource for scientists and researchers in the field.

Quantitative Data Summary

The following tables summarize the quantitative data linking γ-glutamylisoleucine and related metabolic alterations to the diseases of focus.

Table 1: Glutamylisoleucine in Prostate Cancer

| Study Population | Analytical Method | Finding | Statistical Significance |

| 1812 Finnish Men (Prostate Cancer Cohort) | Metabolomic Profiling | Higher γ-glutamylisoleucine levels were associated with increased risk of prostate cancer-specific mortality. Hazard Ratio (HR) for the highest quartile vs. the lowest was 1.97. | P-value for trend = 5.7×10−7 |

Table 2: this compound and Related Analytes in Psoriasis

| Analyte | Finding | Statistical Significance |

| γ-glutamylisoleucine | Significantly reduced in psoriasis. | Not specified in the available literature. |

Table 3: Indirect Evidence for Altered γ-Glutamyl Metabolism in Colorectal Cancer

| Analyte/Enzyme | Tissue/Fluid | Finding | Statistical Significance |

| Glutathione | Colorectal Cancer Tissue | Significantly higher levels compared to corresponding normal tissue. | P = 0.02 (comparison to mean normal tissue levels) |

| γ-glutamyl transferase (GGT) | Serum | Elevated levels associated with an increased risk of advanced colorectal adenoma. For each 20-unit increase in GGT, the risk increased by 6%. | OR= 1.06 [1.01–1.12] |

Experimental Protocols

The primary method for the quantification of γ-glutamylisoleucine in biological samples is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

UHPLC-MS/MS for γ-Glutamylisoleucine Quantification

This protocol is a generalized representation based on established methods for the analysis of γ-glutamyl dipeptides.

1. Sample Preparation (from cell pellets or tissue homogenates):

-

Resuspend the cell pellet or tissue homogenate in a suitable volume of ice-cold extraction solvent (e.g., 80% methanol).

-

Vortex thoroughly and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

2. Chromatographic Separation:

-

UHPLC System: A system capable of high-pressure gradients.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The exact gradient profile should be optimized for the specific column and system.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for targeted quantification.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for γ-glutamylisoleucine need to be determined by infusing a pure standard. For example, the precursor ion would be the protonated molecule [M+H]+, and product ions would be generated by collision-induced dissociation.

-

Instrument Parameters: Parameters such as capillary voltage, cone voltage, collision energy, and gas flows should be optimized for maximum sensitivity for the specific analyte and instrument.

4. Quantification:

-

A standard curve is generated using a series of known concentrations of a pure γ-glutamylisoleucine standard.

-

Stable isotope-labeled γ-glutamylisoleucine is the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.

-

The concentration of γ-glutamylisoleucine in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no commercially available ELISA kits specifically for the quantification of γ-glutamylisoleucine. The development of a competitive ELISA would require the generation of a specific monoclonal or polyclonal antibody against γ-glutamylisoleucine and the synthesis of a labeled γ-glutamylisoleucine conjugate to compete with the analyte in the sample.

Signaling Pathways and Molecular Mechanisms

The biological relevance of γ-glutamylisoleucine as a biomarker is rooted in its connection to fundamental cellular processes. The following diagrams illustrate key pathways.

Discussion and Future Directions

The available evidence suggests that γ-glutamylisoleucine holds promise as a biomarker, particularly in the context of prostate cancer. The strong association with disease-specific mortality warrants further investigation to validate its prognostic value and explore its potential role in patient stratification and treatment monitoring.

In psoriasis, the observation of reduced γ-glutamylisoleucine levels opens up new avenues for understanding the metabolic dysregulation in this chronic inflammatory condition. Further quantitative studies are needed to establish the extent of this reduction and its correlation with disease severity.

For colorectal cancer, the link is currently more circumstantial, relying on the established alterations in glutathione and GGT levels in tumor tissues. Direct measurement of γ-glutamylisoleucine and other γ-glutamyl dipeptides in colorectal cancer patients is a critical next step to determine its diagnostic or prognostic utility.

The lack of specific commercial ELISA kits for γ-glutamylisoleucine highlights the current reliance on mass spectrometry-based methods. While powerful, the development of a high-throughput immunoassay would be beneficial for large-scale clinical studies and eventual clinical implementation.

No clinical trials specifically targeting γ-glutamylisoleucine as a primary biomarker have been identified. However, its inclusion in biomarker panels for ongoing and future metabolomics-focused clinical trials in oncology and inflammatory diseases is strongly encouraged.

Conclusion

γ-glutamylisoleucine is a metabolite with the potential to provide valuable insights into the pathophysiology of several diseases. This technical guide has summarized the current quantitative evidence, provided detailed experimental protocols, and visualized the key signaling pathways associated with this dipeptide. While further research is needed to fully elucidate its role and validate its clinical utility, γ-glutamylisoleucine represents a promising candidate in the expanding field of small molecule biomarkers. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of personalized medicine.

The Kokumi Sensation: A Deep Dive into the Perception of Glutamylisoleucine and Other Taste-Enhancing Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The world of taste perception extends beyond the five basic modalities of sweet, sour, salty, bitter, and umami. A sixth sensation, "kokumi," originating from Japanese culinary tradition, describes a quality of richness, mouthfulness, and continuity in flavor. While kokumi substances themselves are largely tasteless, they possess the remarkable ability to enhance the other basic tastes, leading to a more complex and satisfying sensory experience. This guide delves into the core mechanisms of kokumi perception, with a particular focus on the role of γ-glutamyl peptides, such as glutamylisoleucine. We will explore the pivotal involvement of the calcium-sensing receptor (CaSR), detail the experimental protocols for studying these phenomena, and present key quantitative data in a clear, comparative format. This document aims to provide a comprehensive resource for professionals in research, sensory science, and drug development who are interested in the molecular underpinnings of taste and flavor modulation.

The Molecular Basis of Kokumi: The Calcium-Sensing Receptor

The perception of kokumi is not mediated by traditional taste receptors but rather by the calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR)[1][2][3][4]. Initially identified for its role in calcium homeostasis, the CaSR is also expressed in taste bud cells[1][3][5]. Kokumi substances, including a variety of γ-glutamyl peptides, act as agonists of the CaSR[1][2][4]. The activation of CaSR in taste cells triggers a downstream signaling cascade that ultimately modulates the perception of other tastes, amplifying their intensity and prolonging their sensation[2][6]. This taste enhancement effect has been observed for sweet, salty, and umami tastes[2][6].

Signaling Pathway of Kokumi Perception

The binding of a kokumi compound, such as a γ-glutamyl peptide, to the CaSR initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) within the taste cell. This process is believed to enhance the signaling of other taste pathways, although the precise mechanism of this cross-modal enhancement is still under investigation.

References

- 1. Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells | PLOS One [journals.plos.org]

- 2. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kokumi Taste Active Peptides Modulate Salt and Umami Taste - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of γ-L-Glutamyl-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the dipeptide γ-L-Glutamyl-L-isoleucine, a compound of interest for various research and development applications. Two primary methodologies are presented: an enzymatic synthesis route utilizing γ-glutamyltranspeptidase (GGT) and a chemical synthesis pathway employing N-phthaloyl-L-glutamic acid anhydride.

Introduction

γ-L-Glutamyl-L-isoleucine is a dipeptide consisting of L-glutamic acid and L-isoleucine linked via an amide bond between the γ-carboxyl group of the glutamic acid and the amino group of the isoleucine. This unconventional peptide linkage makes it resistant to cleavage by some peptidases, potentially conferring unique biological properties. These notes provide comprehensive protocols for its synthesis, purification, and characterization to facilitate its investigation in various scientific disciplines.

Synthesis Methodologies

Two distinct methods for the synthesis of γ-L-Glutamyl-L-isoleucine are detailed below. The choice of method may depend on the desired scale, purity requirements, and available resources.

Enzymatic Synthesis using γ-Glutamyltranspeptidase (GGT)

This method leverages the catalytic activity of γ-glutamyltranspeptidase to transfer a γ-glutamyl moiety from a donor substrate, such as L-glutamine, to L-isoleucine. This approach offers high stereospecificity and mild reaction conditions. The protocol is adapted from a similar synthesis of γ-glutamyl-valine[1].

Experimental Protocol:

-

Reaction Mixture Preparation:

-

Dissolve L-glutamine (γ-glutamyl donor) and L-isoleucine (acceptor) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 10).

-

Optimal concentrations are reported to be around 20 mM L-glutamine and 300 mM L-isoleucine to favor the transpeptidation reaction over hydrolysis[1].

-

-

Enzymatic Reaction:

-

Reaction Termination:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by acidification (e.g., adding an equal volume of 4% (v/v) trichloroacetic acid).

-

-

Purification:

-

Centrifuge the terminated reaction mixture to remove precipitated protein.

-

The supernatant containing γ-L-Glutamyl-L-isoleucine can be purified using ion-exchange chromatography. A Dowex 1x8 (formate form) column is suitable for this purpose[1].

-

Elute the product with a gradient of formic acid.

-

Collect fractions and monitor for the presence of the product using a suitable analytical technique (e.g., HPLC, TLC).

-

Pool the fractions containing the purified product and lyophilize to obtain a solid powder.

-

Workflow for Enzymatic Synthesis:

Caption: Workflow for the enzymatic synthesis of γ-L-Glutamyl-L-isoleucine.

Chemical Synthesis using N-phthaloyl-L-glutamic Acid Anhydride

This chemical synthesis route involves the acylation of L-isoleucine with a protected L-glutamic acid derivative, followed by deprotection to yield the final dipeptide. This method, adapted from the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids, is suitable for larger-scale production[2].

Experimental Protocol:

-

Synthesis of N-phthaloyl-L-glutamic Acid Anhydride (1):

-

This intermediate is prepared from L-glutamic acid and phthalic anhydride[2].

-

-

Acylation of L-isoleucine:

-

Dissolve N-phthaloyl-L-glutamic acid anhydride (1) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add L-isoleucine to the solution. No protection of the carboxyl group of isoleucine is necessary[2].

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

-

-

Deprotection:

-

After completion of the acylation, add water and hydrazine hydrate to the reaction mixture to remove the phthaloyl protecting group[2].

-

Stir the mixture at room temperature.

-

-

Purification:

-

The product can be precipitated by adding a non-polar solvent like ethanol and cooling to 0°C[2].

-

Collect the precipitate by filtration and wash with a cold solvent.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Lyophilize the purified product to obtain a solid powder.

-

Workflow for Chemical Synthesis:

Caption: Workflow for the chemical synthesis of γ-L-Glutamyl-L-isoleucine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of γ-L-Glutamyl-L-isoleucine based on the provided protocols and literature on similar compounds.

| Parameter | Enzymatic Synthesis | Chemical Synthesis | Reference |

| Starting Materials | L-Glutamine, L-Isoleucine, GGT | N-phthaloyl-L-glutamic acid anhydride, L-Isoleucine | [1],[2] |

| Solvent | Aqueous Buffer (e.g., Tris-HCl) | N,N-Dimethylformamide (DMF) | [1],[2] |

| Reaction Temperature | 37°C | Room Temperature | [1],[2] |

| Reaction Time | ~3 hours | Variable (monitor for completion) | [1],[2] |

| Expected Yield | High (e.g., ~88% for γ-Glu-Val) | Good to High (e.g., 59-98% for sulfur-containing amino acids) | [1],[2] |

| Purity | ≥95% after purification | ≥95% after purification | [3] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | C₁₁H₂₀N₂O₅ | [3] |

| Molecular Weight | 260.29 g/mol | 260.29 g/mol | [3] |

Purification and Characterization

Purification:

-

Ion-Exchange Chromatography: As detailed in the enzymatic protocol, this is a highly effective method for separating the desired dipeptide from unreacted amino acids and byproducts.

-

Recrystallization/Precipitation: Suitable for the chemical synthesis route to obtain a crude product, which can be further purified if needed.

Characterization:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reversed-phase C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid is a common choice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of γ-L-Glutamyl-L-isoleucine, including the specific γ-linkage.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a suitable technique.

Signaling Pathways and Logical Relationships

The synthesis of γ-glutamyl peptides is closely related to glutathione (GSH) metabolism. The following diagram illustrates the relationship between GSH synthesis, degradation, and the enzymatic formation of γ-glutamyl peptides.

Caption: Relationship between glutathione metabolism and γ-glutamyl peptide synthesis.

References

Quantitative Analysis of Glutamylisoleucine in Cellular Extracts by UHPLC-MS/MS

Application Note

Abstract

This application note provides a detailed protocol for the quantitative analysis of the dipeptide Glutamylisoleucine in cultured cells. γ-Glutamyl peptides, such as this compound, are increasingly recognized for their potential role as biomarkers in various diseases, including cancer and metabolic disorders.[1][2] The methodology described herein utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for sensitive and specific quantification. This document is intended for researchers, scientists, and drug development professionals engaged in cellular metabolism and biomarker discovery.

Introduction

This compound is a dipeptide composed of glutamic acid and isoleucine. It is formed through the activity of γ-glutamyltransferase (GGT), a key enzyme in the γ-glutamyl cycle, which is involved in the extracellular breakdown of glutathione and the transport of amino acids into cells. The quantification of intracellular levels of this compound can provide insights into cellular metabolic states and the activity of the γ-glutamyl cycle. This application note details a validated UHPLC-MS/MS method for the reliable quantification of this compound in cellular lysates.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound in cells is depicted in the diagram below. The process begins with the harvesting of cultured cells, followed by a series of sample preparation steps including cell lysis, protein precipitation, and derivatization to enhance analytical sensitivity. The prepared samples are then subjected to UHPLC-MS/MS analysis for the separation and quantification of the target analyte.

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Context: The γ-Glutamyl Cycle